molecular formula C8H9N3O3 B3199479 2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid CAS No. 1016864-70-2

2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid

Cat. No.: B3199479
CAS No.: 1016864-70-2
M. Wt: 195.18 g/mol
InChI Key: AUJHPMSOBZDDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid typically involves the reaction of 5-carbamoylpyridine with glycine under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water, ethanol, or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

2-[(5-Carbamoylpyridin-2-yl)amino]acetic acid can be compared with other similar compounds, such as:

    2-[(5-Carbamoylpyridin-2-yl)amino]propanoic acid: This compound has a similar structure but with a propanoic acid group instead of an acetic acid group.

    2-[(5-Carbamoylpyridin-2-yl)amino]butanoic acid:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various scientific fields.

Properties

IUPAC Name

2-[(5-carbamoylpyridin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-8(14)5-1-2-6(10-3-5)11-4-7(12)13/h1-3H,4H2,(H2,9,14)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJHPMSOBZDDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)N)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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